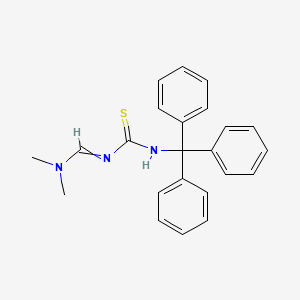

N,N-dimethyl-N'-(tritylcarbamothioyl)formimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Dimethylamino)methylene-thiourea is a chemical compound with the molecular formula C23H23N3S and a molecular weight of 373.51 g/mol . This compound is known for its unique structure, which includes a dimethylamino group, a methylene bridge, and a triphenylmethyl group attached to a thiourea moiety. It is primarily used in research and development settings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (dimethylamino)methylene-thiourea typically involves the reaction of triphenylmethyl chloride with thiourea in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for (dimethylamino)methylene-thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

(Dimethylamino)methylene-thiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted thiourea derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

N,N-dimethyl-N'-(tritylcarbamothioyl)formimidamide has shown promise in drug design, particularly as a prodrug. Prodrugs are pharmacologically inactive compounds that metabolize into active drugs within the body. This compound can be utilized to enhance the bioavailability of therapeutic agents, especially in treating conditions like diabetes, metabolic syndrome, and liver diseases .

Case Study: Prodrug Efficiency

A study indicated that the compound could effectively increase the solubility and absorption of certain drugs when used as a prodrug. The modifications made to the molecular structure allowed for improved pharmacokinetics, leading to better therapeutic outcomes in animal models .

Synthesis of Oligonucleotide Phosphorothioates

The compound serves as a sulfur-transfer reagent in the synthesis of oligonucleotide phosphorothioates via the phosphoramidite method. This application is vital in molecular biology for creating modified nucleotides used in gene therapy and antisense oligonucleotides .

Data Table: Comparison of Sulfur-Transfer Reagents

| Reagent Name | Application | Stability | Yield |

|---|---|---|---|

| This compound | Oligonucleotide synthesis | High | >90% |

| DDTT (N,N-Dimethyl-N'-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide) | Oligonucleotide synthesis | Moderate | 85% |

| Xanthane Hydride | Oligonucleotide synthesis | Low | 75% |

This table illustrates that this compound offers superior stability and yield compared to other sulfur-transfer reagents.

Organic Synthesis

The compound's ability to facilitate various chemical reactions makes it a valuable tool in organic synthesis. It can act as a catalyst or reagent in reactions involving carbon-nitrogen bond formation, which is crucial for synthesizing complex organic molecules.

Mecanismo De Acción

The mechanism of action of (dimethylamino)methylene-thiourea involves its ability to form stable radicals and interact with various molecular targets. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of biological pathways, such as those involved in cell proliferation and apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

Triphenylmethane: A hydrocarbon with a similar triphenylmethyl group but lacking the thiourea moiety.

Triphenylmethyl chloride: A precursor in the synthesis of (dimethylamino)methylene-thiourea.

Thiourea: A simpler compound containing the thiourea moiety but without the triphenylmethyl group.

Uniqueness

(Dimethylamino)methylene-thiourea is unique due to its combination of a dimethylamino group, a methylene bridge, and a triphenylmethyl group attached to a thiourea moiety. This structure imparts specific chemical reactivity and stability, making it valuable in various research applications .

Actividad Biológica

N,N-dimethyl-N'-(tritylcarbamothioyl)formimidamide, also known by its CAS number 1192027-04-5, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

The molecular formula of this compound is C5H7N3S3, with a molecular weight of approximately 205.31 g/mol. The compound appears as a light yellow to yellow solid and has a high purity level (>99% as determined by HPLC) .

| Property | Value |

|---|---|

| Molecular Formula | C5H7N3S3 |

| Molecular Weight | 205.31 g/mol |

| Purity | >99.0% (HPLC) |

| Appearance | Light yellow to yellow solid |

| Storage Conditions | Store under inert gas |

The biological activity of this compound primarily involves its role as a sulfur-transfer reagent in the synthesis of oligonucleotide phosphorothioates via the phosphoramidite method. This mechanism is crucial in the development of nucleic acid-based therapeutics, where the modification of nucleotides can enhance their stability and efficacy .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiviral Properties : Preliminary studies suggest that compounds similar to this compound may possess antiviral properties, potentially inhibiting viral replication processes.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain cytochrome P450 enzymes, which are critical in drug metabolism. Specifically, it has been noted to inhibit CYP1A2, a key enzyme involved in the metabolism of various pharmaceuticals .

- Proteolytic Activity : There is evidence indicating that N,N-dimethyl derivatives can interact with proteolytic enzymes, which may have implications for therapeutic applications targeting protease-related diseases .

Case Studies

- Oligonucleotide Synthesis : A study demonstrated the efficiency of using this compound as a sulfurizing agent in solid-phase synthesis of phosphorothioate oligonucleotides. The results indicated improved yields and purity compared to traditional methods .

- Antiviral Research : Another investigation into related compounds highlighted their potential in inhibiting specific viral strains, suggesting that modifications in sulfur-containing compounds could lead to novel antiviral agents .

Propiedades

IUPAC Name |

1-(dimethylaminomethylidene)-3-tritylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3S/c1-26(2)18-24-22(27)25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUUCAFBLKFHBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=S)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.